molecular formula C15H18N2O3 B4654112 N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide

N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide

Cat. No. B4654112
M. Wt: 274.31 g/mol
InChI Key: ZSRGYIOCLFVIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, also known as DMPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, DMPA can increase the levels of endocannabinoids in the body, which has been linked to a variety of physiological and biochemical effects.

Mechanism of Action

N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide works by inhibiting FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide can increase the levels of endocannabinoids in the body, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors has been linked to a variety of physiological and biochemical effects, including pain modulation, inflammation reduction, and neuroprotection.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide can increase the levels of endocannabinoids in the body, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors has been linked to a variety of physiological and biochemical effects, including pain modulation, inflammation reduction, and neuroprotection.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide in lab experiments is its potency as an FAAH inhibitor. N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been shown to be a highly effective inhibitor of FAAH, making it a useful tool for studying the role of endocannabinoids in various physiological and biochemical processes. However, one of the limitations of using N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide is its potential for off-target effects. N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been shown to inhibit other enzymes in addition to FAAH, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide. One area of interest is the potential for N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide as a treatment for chronic pain conditions. Studies have shown that increasing the levels of endocannabinoids in the body can reduce pain and inflammation, making N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide a potential treatment for conditions such as neuropathic pain and inflammatory pain. Another area of interest is the potential for N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide as a neuroprotective agent. Studies have shown that activation of the cannabinoid receptors CB1 and CB2 can have neuroprotective effects, making N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the potential off-target effects of N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide and to develop more selective FAAH inhibitors for use in scientific research.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the role of endocannabinoids in pain modulation. Studies have shown that increasing the levels of endocannabinoids in the body can reduce pain and inflammation, making N-(3,5-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide a potential treatment for chronic pain conditions.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-7-11(2)9-12(8-10)16-13(18)5-6-17-14(19)3-4-15(17)20/h7-9H,3-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRGYIOCLFVIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2C(=O)CCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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